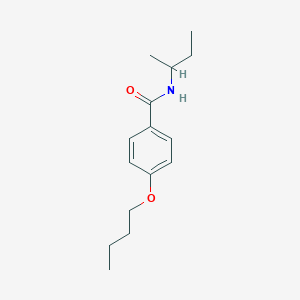![molecular formula C16H17BrN2O3S B267253 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B267253.png)
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a competitive inhibitor of glutaminase, meaning that it binds to the active site of the enzyme and prevents glutamine from binding. Glutaminase is essential for the metabolism of glutamine, which is an important nutrient for cancer cells. By inhibiting glutaminase, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide can starve cancer cells of this nutrient and lead to decreased cell growth and survival.
Biochemical and Physiological Effects:
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce autophagy, a process by which cells recycle their own components. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to be effective in inhibiting glutaminase activity in vitro and in vivo. However, one limitation is that 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in some experiments. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide research. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to study the effects of 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, which could be explored in future research.
Méthodes De Synthèse
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with N-ethyl-N-methylglycine to form 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, or 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. Glutaminase is overexpressed in many cancer cells, and inhibition of this enzyme can lead to a decrease in cancer cell proliferation and survival. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to be effective in inhibiting glutaminase activity and reducing cancer cell growth in vitro and in vivo.
Propriétés
Nom du produit |
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C16H17BrN2O3S |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2-[[2-(4-bromophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-12-9(2)23-16(14(12)15(18)21)19-13(20)8-22-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20) |
Clé InChI |
YBJGMRPWQZVKOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)

![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)